molecular formula C10H17Cl2N5O B2472785 (5-{3-[(dimethylamino)methyl]furan-2-yl}-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride CAS No. 2171804-56-9

(5-{3-[(dimethylamino)methyl]furan-2-yl}-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Cat. No.: B2472785
CAS No.: 2171804-56-9
M. Wt: 294.18
InChI Key: MKTWMVAFESHBBJ-UHFFFAOYSA-N
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Description

(5-{3-[(dimethylamino)methyl]furan-2-yl}-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N5O and its molecular weight is 294.18. The purity is usually 95%.
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Biological Activity

The compound (5-{3-[(dimethylamino)methyl]furan-2-yl}-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride, with the chemical formula C10H17Cl2N5O, is a triazole derivative that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a dimethylaminomethyl group and a triazole moiety. Its structural formula is represented as follows:

C10H17Cl2N5O\text{C}_{10}\text{H}_{17}\text{Cl}_2\text{N}_5\text{O}

Antimicrobial Properties

Research indicates that triazole derivatives often exhibit significant antimicrobial activity. A study evaluated various triazole compounds, including those similar to this compound, against a range of pathogens. The results demonstrated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Activity

Triazole derivatives have shown promise in anticancer research. In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, derivatives containing the triazole ring were tested against various cancer types, revealing IC50 values in the low micromolar range . The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes critical for microbial and cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells may lead to increased apoptosis rates.
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases, preventing further cell division .

Study 1: Antimicrobial Efficacy

A recent study tested a series of triazole derivatives against Escherichia coli and Staphylococcus aureus. The compound demonstrated an MIC of 0.5 µg/mL against E. coli, indicating strong antibacterial activity .

Study 2: Anticancer Potential

In another investigation involving human breast cancer cells (MCF-7), the compound exhibited significant cytotoxicity with an IC50 value of 15 µM. Flow cytometry analysis revealed that treated cells showed increased annexin V positivity, indicating early apoptosis .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntibacterialE. coli0.5 µg/mL
AntibacterialS. aureus0.8 µg/mL
AnticancerMCF-7 Cells15 µM
AnticancerPC-3 Prostate Carcinoma12 µM

Properties

IUPAC Name

[3-[3-[(dimethylamino)methyl]furan-2-yl]-1H-1,2,4-triazol-5-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O.2ClH/c1-15(2)6-7-3-4-16-9(7)10-12-8(5-11)13-14-10;;/h3-4H,5-6,11H2,1-2H3,(H,12,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTWMVAFESHBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(OC=C1)C2=NNC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171804-56-9
Record name (5-{3-[(dimethylamino)methyl]furan-2-yl}-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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